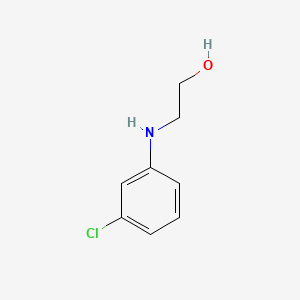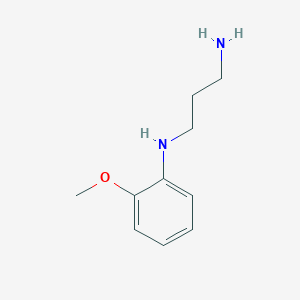
1-(3-chloropropyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloropropyl)-4-phenylpiperazine: is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloropropyl group and a phenyl group attached to the piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropropyl)-4-phenylpiperazine typically involves the reaction of piperazine with 3-chloropropyl chloride and phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 1-(3-chloropropyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: The major products are substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are N-oxides of the original compound.
Reduction Reactions: The major products are the corresponding amines.
科学的研究の応用
Chemistry: 1-(3-chloropropyl)-4-phenylpiperazine is used as a building block in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It is particularly useful in the investigation of neurotransmitter receptors and their interactions with different ligands .
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They have been studied for their potential use as antidepressants, antipsychotics, and antihistamines .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
作用機序
The mechanism of action of 1-(3-chloropropyl)-4-phenylpiperazine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to neurotransmitter receptors, particularly serotonin receptors, and modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which in turn affect various physiological processes .
類似化合物との比較
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but has a chlorophenyl group instead of a chloropropyl group.
1-(2-Chlorophenyl)piperazine: This compound has a 2-chlorophenyl group instead of a 3-chloropropyl group.
1-Phenylpiperazine: This compound lacks the chloropropyl group and has only a phenyl group attached to the piperazine ring.
Uniqueness: 1-(3-chloropropyl)-4-phenylpiperazine is unique due to the presence of both a 3-chloropropyl group and a phenyl group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .
特性
CAS番号 |
10599-17-4 |
|---|---|
分子式 |
C13H19ClN2 |
分子量 |
238.75 g/mol |
IUPAC名 |
1-(3-chloropropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C13H19ClN2/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChIキー |
AQLHJNRNLYDLDP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine](/img/structure/B8762191.png)







